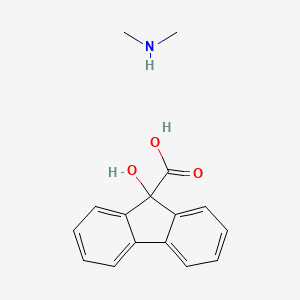![molecular formula C54H111O13P B12687893 tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate CAS No. 94160-14-2](/img/structure/B12687893.png)
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is a chemical compound known for its unique structure and properties. It is a type of organophosphate, which are compounds containing phosphorus atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OCH2CH2OC12H25→(HOCH2CH2OCH2CH2OCH2CH2OC12H25)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphites or phosphonates.
Wissenschaftliche Forschungsanwendungen
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: The compound is used in the production of flame retardants, plasticizers, and lubricants.
Wirkmechanismus
The mechanism of action of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris[2-(2-methoxyethoxy)ethyl] phosphate
- Tris[2-(2-ethoxyethoxy)ethyl] phosphate
- Tris[2-(2-butoxyethoxy)ethyl] phosphate
Uniqueness
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers. Additionally, its structure allows for specific interactions with biological membranes, enhancing its utility in biomedical applications.
Eigenschaften
CAS-Nummer |
94160-14-2 |
|---|---|
Molekularformel |
C54H111O13P |
Molekulargewicht |
999.4 g/mol |
IUPAC-Name |
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C54H111O13P/c1-4-7-10-13-16-19-22-25-28-31-34-56-37-40-59-43-46-62-49-52-65-68(55,66-53-50-63-47-44-60-41-38-57-35-32-29-26-23-20-17-14-11-8-5-2)67-54-51-64-48-45-61-42-39-58-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
InChI-Schlüssel |
YTJJNMBLBMRQOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOP(=O)(OCCOCCOCCOCCCCCCCCCCCC)OCCOCCOCCOCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


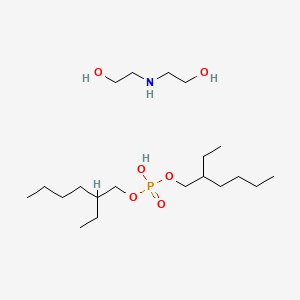


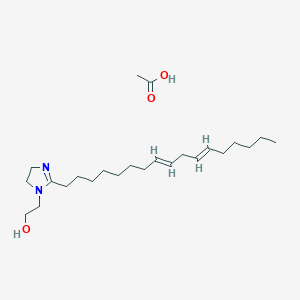
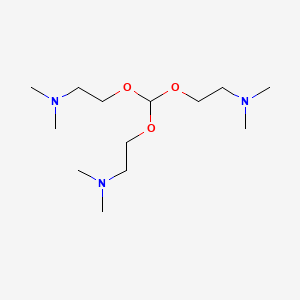

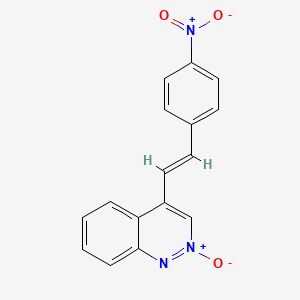
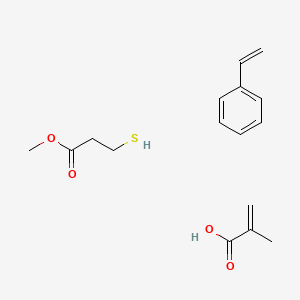
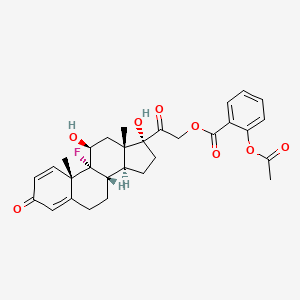
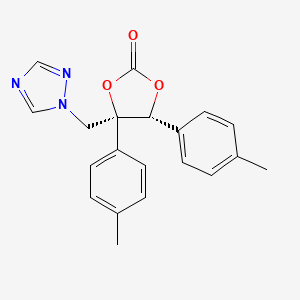


![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
